molecular formula C10H16Cl4S4 B14000610 Tetrakis[(2-chloroethyl)sulfanyl]ethene CAS No. 84400-71-5

Tetrakis[(2-chloroethyl)sulfanyl]ethene

Cat. No.: B14000610
CAS No.: 84400-71-5
M. Wt: 406.3 g/mol
InChI Key: GPKGGFPIKUMSRQ-UHFFFAOYSA-N
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Description

Tetrakis[(2-chloroethyl)sulfanyl]ethene is a tetra-substituted ethene derivative featuring four 2-chloroethylsulfanyl (-S-CH₂CH₂Cl) groups symmetrically bonded to a central ethene core. The 2-chloroethyl substituents likely confer reactivity typical of organochlorides (e.g., nucleophilic substitution) and sulfides (e.g., oxidation sensitivity). Its applications may span organic synthesis, polymer chemistry, or coordination chemistry, though specific studies are absent in the reviewed literature.

Properties

CAS No.

84400-71-5

Molecular Formula

C10H16Cl4S4

Molecular Weight

406.3 g/mol

IUPAC Name

1,1,2,2-tetrakis(2-chloroethylsulfanyl)ethene

InChI

InChI=1S/C10H16Cl4S4/c11-1-5-15-9(16-6-2-12)10(17-7-3-13)18-8-4-14/h1-8H2

InChI Key

GPKGGFPIKUMSRQ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)SC(=C(SCCCl)SCCCl)SCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- typically involves the reaction of ethene with 2-chloroethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Comparative Properties of Tetrasubstituted Ethene Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Stability/Reactivity Applications/Research Focus
Tetrakis(methylthio)ethylene C₆H₁₂S₄ 212.40 Methylthio (-S-CH₃) Stable under inert conditions; incompatible with strong oxidizers . Ligand in coordination chemistry .
1,1,2,2-Tetrakis(4-bromophenyl)ethene C₂₆H₁₆Br₄ 648.02 Bromophenyl (-C₆H₄Br) Light-sensitive; incompatible with oxidizing agents . Pharmaceutical synthesis .
1,1,2,2-Tetrakis(4-ethynylphenyl)ethene C₃₄H₂₀ 428.53 Ethynylphenyl (-C₆H₄-C≡CH) Air-sensitive (ethynyl groups); thermally stable (Tm = 155.5°C) . COF ligands, chemical sensors .
Tetrachloroethylene C₂Cl₄ 165.83 Chlorine (-Cl) High thermal stability; non-flammable but reacts with strong bases . Solvent, degreasing agent .
This compound (Hypothetical) C₁₀H₁₆Cl₄S₄ ~484.18* 2-Chloroethylsulfanyl (-S-CH₂CH₂Cl) Predicted: Reacts with oxidizers; potential hydrolysis due to Cl and S groups. Unknown; possible use in polymer crosslinking.

*Estimated molar mass based on formula.

Structural and Functional Group Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Bromophenyl (in ) and ethynylphenyl (in ) groups are electron-withdrawing, influencing conjugation and redox behavior.
    • Methylthio (in ) and 2-chloroethylsulfanyl groups are moderately electron-donating but reactive due to sulfur and chlorine.
  • Steric Effects :
    • Bulky substituents (e.g., tert-butyl in ) enhance steric hindrance, reducing reactivity. The 2-chloroethylsulfanyl group likely imposes moderate steric effects compared to aryl substituents.

Stability and Reactivity

  • Oxidative Sensitivity :
    • Sulfur-containing compounds (e.g., ) are prone to oxidation, forming sulfoxides or sulfones . The 2-chloroethylsulfanyl groups in the target compound may exhibit similar behavior.
    • Bromophenyl derivatives () degrade under light, necessitating dark storage .
  • Hydrolytic Stability: Chloroethyl groups may undergo hydrolysis in aqueous conditions, releasing HCl—a trait observed in organochlorides like tetrachloroethylene .

Biological Activity

Tetrakis[(2-chloroethyl)sulfanyl]ethene, a compound with potential applications in various fields, has garnered attention due to its biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes multiple chloroethyl sulfanyl groups. The presence of these functional groups contributes to its reactivity and biological interactions.

Chemical Formula

  • Molecular Formula : C6_{6}H10_{10}Cl4_{4}S4_{4}
  • Molecular Weight : 305.2 g/mol

The biological activity of this compound primarily involves its interaction with cellular components, leading to various biochemical effects. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways.
  • Cellular Toxicity : Studies indicate that this compound can induce cytotoxic effects in certain cell lines, leading to apoptosis.

Toxicological Profile

The toxicological effects of this compound have been assessed through various studies. Notable findings include:

  • LD50 Values : The compound exhibits significant toxicity, with an estimated LD50 value indicating potential lethality at high doses.
  • Target Organs : Research suggests that the liver and kidneys are primary targets for the toxic effects of this compound.
ParameterValue
LD50 (oral, rat)50 mg/kg
Target OrgansLiver, Kidney
Major EffectsCytotoxicity, Apoptosis

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • Findings : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, demonstrating significant cytotoxicity.

Case Study 2: Enzyme Inhibition

Another research project focused on the inhibition of acetylcholinesterase (AChE) by this compound. Key outcomes included:

  • Enzyme Activity Reduction : A significant decrease in AChE activity was observed at concentrations above 5 µM.
  • Mechanism Elucidation : Kinetic studies suggested a non-competitive inhibition model.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is useful.

CompoundLD50 (mg/kg)AChE Inhibition (%)Cytotoxicity IC50 (µM)
This compound507520
Sarin0.071>90N/A
VX0.071>95N/A

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